D-threonine
Overview
Description
D-Threonine is an enantiomer of threonine, an essential amino acid used in the biosynthesis of proteins. It is characterized by the presence of an α-amino group, a carboxyl group, and a side chain containing a hydroxyl group. Unlike its L-isomer, this compound is not commonly found in nature and is primarily of interest in scientific research and industrial applications.
Mechanism of Action
- D-Threonine is an amino acid with the D-configuration of the alpha-carbon atom. However, specific primary targets for this compound have not been extensively studied or documented .
Target of Action
Mode of Action
As of now, its mechanism of action remains an area of scientific exploration . 🌟
Biochemical Analysis
Biochemical Properties
D-Threonine interacts with several enzymes and proteins in biochemical reactions. For instance, it is a substrate for the enzyme threonine dehydratase, which converts L-Threonine to α-ketobutyrate and ammonia . This interaction is crucial for the biosynthesis of L-Isoleucine .
Cellular Effects
This compound influences various types of cells and cellular processes. It impacts cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the metabolism of this compound can influence the levels of α-ketobutyrate, a key metabolite in cellular energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. For instance, it binds to the active site of threonine dehydratase, leading to the enzyme’s activation and the subsequent conversion of L-Threonine to α-ketobutyrate .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, the activity of threonine dehydratase can vary depending on the concentration of this compound
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as threonine dehydratase and is involved in the biosynthesis of L-Isoleucine . The metabolism of this compound can also affect metabolic flux and metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: D-Threonine can be synthesized through various methods, including the aldol condensation of glycine and aldehydes catalyzed by threonine aldolases. This reaction is highly stereoselective, producing β-hydroxy-α-amino acids with complete control over the stereochemistry at the α-carbon and moderate specificity at the β-carbon .
Industrial Production Methods: Industrial production of this compound often involves microbial fermentation processes. Specific strains of bacteria, such as Alcaligenes xylosoxidans, are engineered to produce this compound aldolase, which catalyzes the formation of this compound from simpler precursors .
Chemical Reactions Analysis
Types of Reactions: D-Threonine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding keto acids.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols.
Substitution: Substitution reactions involving the hydroxyl group can lead to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like thionyl chloride can be used for substitution reactions involving the hydroxyl group.
Major Products:
Oxidation: Keto acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
D-Threonine has numerous applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: this compound is studied for its role in metabolic pathways and enzyme interactions.
Medicine: It is explored for potential therapeutic applications, including its use in the synthesis of pharmaceuticals.
Industry: this compound is used in the production of biodegradable polymers and other industrial chemicals
Comparison with Similar Compounds
L-Threonine: The L-isomer of threonine, which is more common in nature and is an essential amino acid in humans.
L-Serine: Another hydroxyl-containing amino acid with similar properties.
D-Serine: The D-isomer of serine, which also has applications in research and industry.
Uniqueness of D-Threonine: this compound is unique due to its specific stereochemistry, which makes it valuable in the synthesis of chiral molecules. Its ability to undergo stereoselective reactions makes it a crucial component in the production of pharmaceuticals and other fine chemicals .
Properties
IUPAC Name |
(2R,3S)-2-amino-3-hydroxybutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO3/c1-2(6)3(5)4(7)8/h2-3,6H,5H2,1H3,(H,7,8)/t2-,3+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYFVYJQAPQTCCC-STHAYSLISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H](C(=O)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70859087 | |
Record name | D-Threonine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70859087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline solid; [Sigma-Aldrich MSDS], Hemihydrate: Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS] | |
Record name | D-Threonine | |
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Record name | DL-Threonine | |
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CAS No. |
632-20-2, 80-68-2, 24830-94-2, 144-98-9 | |
Record name | D-Threonine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=632-20-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Threonine, D- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000632202 | |
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Record name | Threonine | |
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Record name | D-Threonine | |
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Record name | D-threonine | |
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Record name | D-threonine | |
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Record name | DL-threonine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.183 | |
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Record name | Allo-DL-threonine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.133 | |
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Record name | THREONINE, D- | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
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